2-Acetylphenyl cyanate
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Overview
Description
2-Acetylphenyl cyanate is an organic compound characterized by the presence of an acetyl group and a cyanate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylphenyl cyanate typically involves the reaction of 2-acetylphenol with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of safety measures is crucial due to the potential toxicity of cyanogen bromide.
Chemical Reactions Analysis
Types of Reactions: 2-Acetylphenyl cyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyanate group to an amine group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-Acetylphenyl cyanate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyanate groups.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-acetylphenyl cyanate involves its interaction with nucleophiles, leading to the formation of various products. The cyanate group can act as an electrophile, reacting with nucleophiles such as amines or alcohols. The acetyl group can also participate in nucleophilic substitution reactions, leading to the formation of substituted phenyl derivatives.
Comparison with Similar Compounds
2-Acetylphenol: Lacks the cyanate group but has similar reactivity due to the acetyl group.
Phenyl cyanate: Lacks the acetyl group but has similar reactivity due to the cyanate group.
2-Acetylphenyl isocyanate: Similar structure but with an isocyanate group instead of a cyanate group.
Uniqueness: 2-Acetylphenyl cyanate is unique due to the presence of both acetyl and cyanate groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
(2-acetylphenyl) cyanate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-7(11)8-4-2-3-5-9(8)12-6-10/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWSOVMHQQAFJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614895 |
Source
|
Record name | 2-Acetylphenyl cyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-22-9 |
Source
|
Record name | 2-Acetylphenyl cyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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